molecular formula C19H18N4O B2591249 (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4'-methyl-[1,1'-biphenyl]-4-yl)methanone CAS No. 2191265-86-6

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4'-methyl-[1,1'-biphenyl]-4-yl)methanone

Cat. No. B2591249
CAS RN: 2191265-86-6
M. Wt: 318.38
InChI Key: HXQJZIIUDXYYAT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is unique, with a triazol-2-yl group attached to an azetidin-1-yl group, and a 4’-methyl-[1,1’-biphenyl]-4-yl group attached as a methanone.


Chemical Reactions Analysis

The Ru-mediated reaction failed and the Cu-catalyzed variant generated 1,2,3-triazoles with only modest yields and efficiencies, indicating a substantial steric barrier around the 4′-azido group .

Scientific Research Applications

Huisgen 1,3-Dipolar Cycloadditions

The compound is structurally related to triazole derivatives that have been extensively studied for their applications in Huisgen 1,3-dipolar cycloadditions. For example, a study on the catalytic activity of tris(triazolyl)methanol-Cu(I) structures in Huisgen 1,3-dipolar cycloadditions highlights the efficiency of triazole derivatives in facilitating these reactions under mild conditions, offering a versatile method for the synthesis of various heterocyclic compounds (Ozcubukcu et al., 2009).

Synthesis and Characterization of Triazole Derivatives

Another aspect of scientific research involves the synthesis and detailed characterization of triazole and triazolidin derivatives, showcasing the diversity of compounds that can be generated from triazole-based frameworks. This includes exploring their crystal structures and conducting density functional theory (DFT) studies to understand their molecular configurations (Abosadiya et al., 2018).

Application in Liquid Crystal Technologies

The synthesis of aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone derivatives and their examination for liquid crystal properties indicate the potential use of triazole derivatives in developing materials with specific optical and electronic properties. This research demonstrates the broader applicability of such compounds in materials science, particularly in the context of liquid crystal displays and other optoelectronic devices (Zhao et al., 2013).

Antimicrobial Activities

The synthesis of novel triazole analogues of piperazine and their evaluation for antimicrobial activity against various pathogenic bacteria reveal the potential pharmaceutical applications of triazole derivatives. Such studies underscore the importance of these compounds in developing new antibacterial agents, contributing to the fight against drug-resistant bacterial infections (Nagaraj et al., 2018).

Anticancer Activity Evaluation

Research into aziridine-1,2,3-triazole hybrid derivatives for their anticancer activity provides insights into the therapeutic potential of these compounds. Evaluating these derivatives against cancer cell lines can lead to the development of novel anticancer drugs, highlighting the significance of triazole derivatives in medicinal chemistry (Dong et al., 2017).

properties

IUPAC Name

[4-(4-methylphenyl)phenyl]-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c1-14-2-4-15(5-3-14)16-6-8-17(9-7-16)19(24)22-12-18(13-22)23-20-10-11-21-23/h2-11,18H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQJZIIUDXYYAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N3CC(C3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-{4'-methyl-[1,1'-biphenyl]-4-carbonyl}azetidin-3-yl)-2H-1,2,3-triazole

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